molecular formula C20H19N3O5S2 B2935677 N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide CAS No. 941967-27-7

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2935677
CAS No.: 941967-27-7
M. Wt: 445.51
InChI Key: GZBIBRQORGYFPG-UHFFFAOYSA-N
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Description

N-(4-(4-Nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-nitrophenyl group at the 4-position and a tosylbutanamide moiety at the 2-position. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and functional group transformations. The compound’s structural complexity is confirmed via spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), as well as elemental analysis .

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-14-4-10-17(11-5-14)30(27,28)12-2-3-19(24)22-20-21-18(13-29-20)15-6-8-16(9-7-15)23(25)26/h4-11,13H,2-3,12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIBRQORGYFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. The process begins with the formation of the thiazole ring through cyclization reactions. The tosyl group is then introduced to the butanamide moiety through sulfonation reactions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide involves its interaction with specific molecular targets. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular pathways and enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the title compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., the cardioprotective compound in ), which may improve binding to electron-rich biological targets .
  • Sulfonyl vs. Tosyl Groups : Compounds with phenylsulfonyl groups (e.g., [7–9]) exhibit tautomerism between thiol and thione forms, while the tosyl group in the title compound stabilizes the sulfonamide linkage, reducing tautomeric variability .
  • Biological Activity Correlations : The cardioprotective N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivative demonstrates efficacy in hypoxia models, suggesting that aryl-thiazole scaffolds with polar substituents (e.g., methoxy, nitro) may target cardiovascular pathways .

Physicochemical and Pharmacological Comparisons

Table 2: Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Solubility Reported Bioactivity Reference
N-(4-(4-Nitrophenyl)thiazol-2-yl)-4-tosylbutanamide ~3.5 (moderate lipophilicity) Low in aqueous media Not explicitly tested; structural analogs suggest kinase inhibition potential
S-Alkylated 1,2,4-triazoles [10–15] ~2.8–3.2 Moderate Antifungal/antibacterial (inferred from triazole class)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide ~1.9 High Cardioprotective (reduces hypoxic muscle contraction)

Key Findings :

Mechanistic and Stability Insights

  • Tautomerism : Unlike triazole-thiones [7–9], which exist in thione tautomeric forms (confirmed by IR absence of νS-H bands) , the title compound’s rigid tosylbutanamide linkage likely minimizes tautomeric shifts, enhancing metabolic stability.
  • Synthetic Yield : The title compound’s synthesis involves challenging steps (e.g., controlling regioselectivity in thiazole formation), whereas S-alkylated triazoles [10–15] achieve higher yields (~70–85%) due to optimized alkylation conditions .

Biological Activity

N-(4-(4-nitrophenyl)thiazol-2-yl)-4-tosylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a nitrophenyl group, and a tosylbutanamide moiety. The molecular formula is C15H16N2O4SC_{15}H_{16}N_2O_4S, indicating the presence of sulfur and nitrogen within its structure, which contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thiazole rings are known for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that similar thiazole derivatives can inhibit microbial growth effectively .
  • Antioxidant Properties : Some derivatives of thiazole have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
  • Inhibition of Monoamine Oxidase (MAO) : Certain thiazole-based compounds have been identified as selective inhibitors of human MAO-B, which is a target for treating neurodegenerative disorders such as Parkinson's disease .

Case Studies

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with specific substitutions showed enhanced efficacy against various bacterial strains, suggesting that structural modifications can significantly influence biological activity .
  • Antioxidant Activity : In a study assessing the antioxidant capabilities of thiazolidin-4-one derivatives (closely related to thiazole compounds), several derivatives exhibited potent radical scavenging activities. The most active derivatives had IC50 values significantly lower than standard antioxidants like vitamin C, highlighting their potential therapeutic applications .
  • MAO Inhibition : Research on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives revealed that specific structural features, such as the presence of nitro groups, are crucial for achieving selective MAO-B inhibition. This points towards the importance of structural design in developing effective MAO inhibitors .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting α-haloketones with thioamides under basic conditions.
  • Introduction of the Nitrophenyl Group : Nitration of the corresponding phenylthiazole derivative allows for the introduction of the nitrophenyl group.
  • Coupling with Tosylbutanamide : The final step involves coupling the nitrophenylthiazole intermediate with tosylbutanamide using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamideChlorine substitution on thiazoleAntibacterial
N-(4-(4-methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideSulfonamide moietyStrong antibacterial against multiple strains
4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-triazol-5-amineTriazole instead of thiazoleAntimicrobial properties

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